molecular formula C9H8FN B1304803 5-Fluoro-2-methylphenylacetonitrile CAS No. 80141-97-5

5-Fluoro-2-methylphenylacetonitrile

Cat. No.: B1304803
CAS No.: 80141-97-5
M. Wt: 149.16 g/mol
InChI Key: COYCHCYSJJZVQR-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylphenylacetonitrile is an organic compound with the molecular formula C9H8FN and a molecular weight of 149.16 g/mol . It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methylphenylacetonitrile typically involves the reaction of 5-fluoro-2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired nitrile compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methylphenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium amide or thiourea in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

    Oxidation: 5-Fluoro-2-methylbenzoic acid.

    Reduction: 5-Fluoro-2-methylphenylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-methylphenylacetonitrile is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is employed in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylphenylacetonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards its molecular targets, thereby influencing the biological activity and efficacy of the compound.

Comparison with Similar Compounds

    2-Methylphenylacetonitrile: Lacks the fluorine substitution, resulting in different chemical reactivity and biological activity.

    5-Fluorophenylacetonitrile: Lacks the methyl group, which affects its steric properties and interactions with molecular targets.

    2-Fluoro-5-methylphenylacetonitrile: A positional isomer with different substitution patterns, leading to variations in chemical and biological properties.

Uniqueness: 5-Fluoro-2-methylphenylacetonitrile is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYCHCYSJJZVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379135
Record name 5-Fluoro-2-methylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80141-97-5
Record name 5-Fluoro-2-methylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80141-97-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred and refluxing mixture of 71 parts of sodium cyanide, 99 parts of ethanol and 85 parts of water is added dropwise a solution of 134 parts of 2-(chloromethyl)-4-fluoro-1-methylbenzene in 99 parts of ethanol. Upon completion, stirring is continued first for 6 hours at reflux and further overnight at room temperature. The ethanol is evaporated and the residue is taken up in 4-methyl-2-pentanone and water. The layers are separated and the aqueous phase is extracted three times with 4-methyl-2-pentanone. The combined organic phases are washed twice with water, dried, filtered and evaporated. The residue is distilled, yielding 98 parts of 5-fluoro-2-methylbenzeneacetonitrile; bp. 124°-128° C. at 10 mm. pressure.
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